4-Fluoro-3-phenoxybenzamide
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Overview
Description
4-Fluoro-3-phenoxybenzamide is an organic compound with the molecular formula C13H10FNO2 It is a derivative of benzamide, where the benzene ring is substituted with a fluoro group at the fourth position and a phenoxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-phenoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-3-nitrobenzoic acid and phenol.
Reduction: The nitro group of 4-fluoro-3-nitrobenzoic acid is reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Acylation: The resulting 4-fluoro-3-aminobenzoic acid is then acylated with phenol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Oxidized derivatives such as quinones.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-3-phenoxybenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-phenoxybenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
4-Fluoro-3-phenoxybenzoic acid: A closely related compound with similar structural features but different functional groups.
4-Fluoro-3-phenoxybenzaldehyde: Another related compound used in similar applications.
Uniqueness: 4-Fluoro-3-phenoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a fluoro group and a phenoxy group on the benzamide backbone makes it a valuable compound for various applications.
Properties
IUPAC Name |
4-fluoro-3-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c14-11-7-6-9(13(15)16)8-12(11)17-10-4-2-1-3-5-10/h1-8H,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHKJRYVFRAGNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)C(=O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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